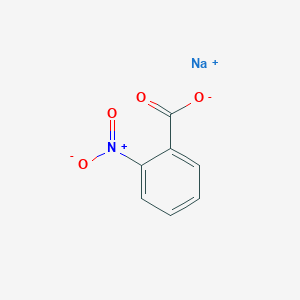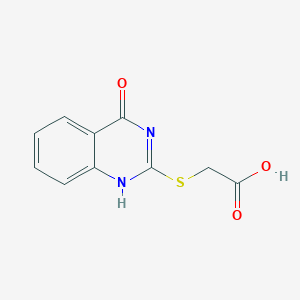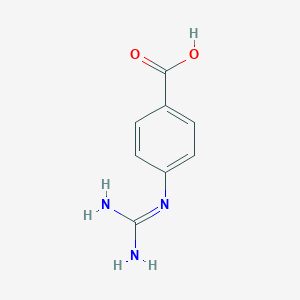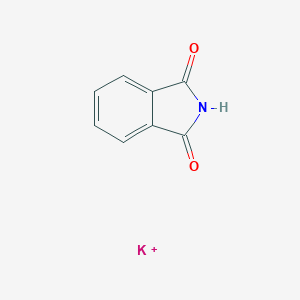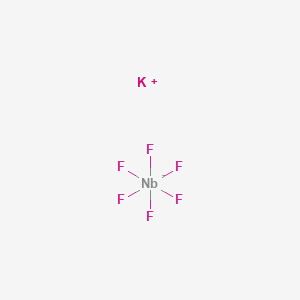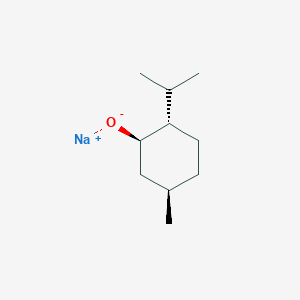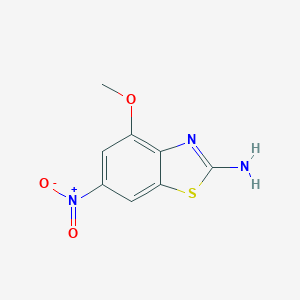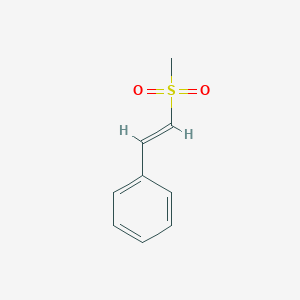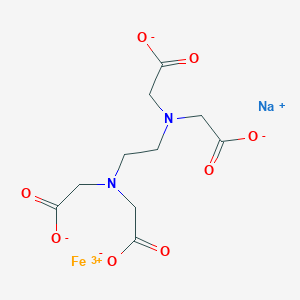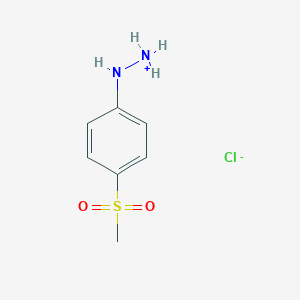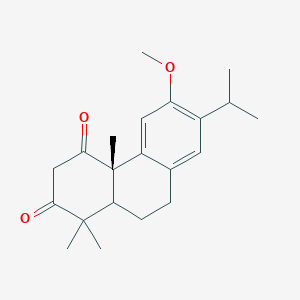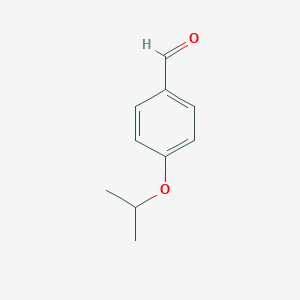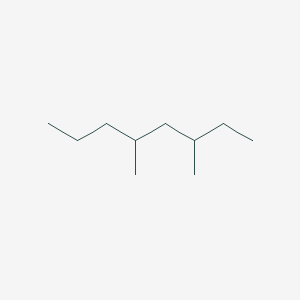
3,5-Dimethyloctane
Übersicht
Beschreibung
3,5-Dimethyloctane is a hydrocarbon compound that is part of the larger family of alkanes. While the provided papers do not directly discuss 3,5-dimethyloctane, they do provide insights into the synthesis, molecular structure, and chemical properties of related dimethylalkanes and other complex organic molecules. These studies can help infer the characteristics of 3,5-dimethyloctane by analogy and through understanding the general behavior of similar molecular structures.
Synthesis Analysis
The synthesis of complex organic molecules often involves catalytic processes and the formation of intermediates. For instance, dimethyl-1,5-cyclooctadiene (DMCOD) is synthesized through a Ni-catalyzed dimerization of isoprene, leading to a mixture of isomers . Although this process does not directly relate to 3,5-dimethyloctane, it exemplifies the type of catalytic reactions that might be used in the synthesis of dimethylalkanes. Similarly, the synthesis of various dimethyltricyclo and dimethyltetracyclo octane derivatives involves multiple steps and can provide insights into the complexity of synthesizing branched alkanes .
Molecular Structure Analysis
The molecular structure of organic compounds is crucial in determining their chemical reactivity and physical properties. X-ray crystallography is a common technique used to elucidate the structure of molecules, as seen in the studies of dimethylbenzoic acid and dimethyl-1,5-cyclooctadiene complexes . These analyses reveal the bond lengths, angles, and overall geometry of the molecules, which are essential for understanding how 3,5-dimethyloctane might behave in various chemical environments.
Chemical Reactions Analysis
The reactivity of dimethylalkanes can be inferred from studies on similar compounds. For example, the manganese(III)-induced radical additions to 3,7-dimethylocta-1,6-diene demonstrate the susceptibility of certain alkene positions to radical attack and the potential for ring closure reactions . These findings suggest that the position of methyl groups in dimethylalkanes can significantly influence their chemical reactivity.
Physical and Chemical Properties Analysis
The physical and chemical properties of organic molecules are closely related to their molecular structure. The study of 2,5-dimethylhexane's combustion chemistry provides valuable data on the oxidation behavior of dimethylalkanes, which can be relevant to understanding the combustion properties of 3,5-dimethyloctane . Additionally, the electronic properties of molecules, such as those analyzed in the study of 3,3'-dimethyl-5,5'-bis(1,2,4-triazine), can offer insights into the electrostatic potential and charge distribution within dimethylalkanes .
Wissenschaftliche Forschungsanwendungen
Biotransformation of Myrcene by Pseudomonas aeruginosa : This study found that myrcene can be converted to dihydrolinalool and 2,6-dimethyloctane, which are significant in fragrance applications, particularly in the perfumery industry and aromatherapy (Esmaeili & Hashemi, 2011).
Absolute Configuration of Ocimene Monoterpenoids : This research focused on the ocimene monoterpenoids from Artemisia absinthium, including compounds like 2,6-dimethyloctane, which have applications in natural product chemistry and potentially in pharmacology (Julio et al., 2017).
Substitution Reactions in Ionic Liquids : Investigating the reaction of 3-chloro-3,7-dimethyloctane with alcohols in ionic liquid mixtures, this study has implications for understanding reaction mechanisms and designing better industrial processes (Man, Hook, & Harper, 2005).
Comparison of Pheromone Extraction Methods : This research compared methods for extracting dimethyloctane dioic acid, focusing on its application in pest control, specifically for Callosobruchus maculatus, a warehouse pest (Subekti et al., 2020).
Role of Solvent on Selective Hydrogenation of Citral : This study explored the selective formation of 3,7-dimethyloctanal by hydrogenation of citral in supercritical carbon dioxide, which can inform the development of more efficient chemical processes (Chatterjee et al., 2004).
Microbial Growth on Hydrocarbons : Examining the biodegradability of hydrocarbons with iso- and anteiso-termini, including dimethyloctane derivatives, this research contributes to environmental science, particularly in understanding microbial degradation of pollutants (Schaeffer et al., 1979).
Molecular Dynamics Studies of Confined Alkanes : This study probed the effects of chain branching on the properties of alkanes, including 2,2-dimethyloctane, under confinement, which is relevant to material science and nanotechnology (Wang & Fichthorn, 2002).
Eigenschaften
IUPAC Name |
3,5-dimethyloctane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22/c1-5-7-10(4)8-9(3)6-2/h9-10H,5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRHRGVJOUHJULC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)CC(C)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90871246 | |
| Record name | 3,5-Dimethyloctane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90871246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid with an acird pungent odor; [Chem Service MSDS] | |
| Record name | 3,5-Dimethyloctane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/16239 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
3,5-Dimethyloctane | |
CAS RN |
15869-93-9 | |
| Record name | 3,5-Dimethyloctane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15869-93-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-Dimethyloctane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015869939 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,5-Dimethyloctane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90871246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Octane, 3,5-dimethyl- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,5-dimethyloctane | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0062604 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




